4-(1h-Imidazol-1-yl)-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1h-Imidazol-1-yl)-2-methoxyaniline is a compound characterized by the presence of an imidazole ring and a methoxyaniline moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
4-Imidazol-1-yl-2-methoxyaniline, an imidazole derivative, has been found to have a wide range of biological activities. Imidazole derivatives have been reported to exhibit excellent selectivity activity against Toxoplasma gondii versus host cells . This suggests that the primary targets of 4-Imidazol-1-yl-2-methoxyaniline could be the cellular components of T. gondii.
Mode of Action
Imidazole derivatives are known to interact with their targets and cause changes that restrict the growth ofT. gondii
Biochemical Pathways
Given its potential activity againstT. gondii, it may interfere with the life cycle of this parasite, affecting its ability to infect host cells and reproduce .
Pharmacokinetics
Imidazole compounds are generally known for their good tissue penetration and permeability , which could influence the bioavailability of 4-Imidazol-1-yl-2-methoxyaniline.
Result of Action
The result of the action of 4-Imidazol-1-yl-2-methoxyaniline is likely the inhibition of the growth of T. gondii, as suggested by studies on imidazole derivatives . This could lead to a decrease in the severity of toxoplasmosis in infected individuals.
Action Environment
The action, efficacy, and stability of 4-Imidazol-1-yl-2-methoxyaniline could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances could potentially interact with 4-Imidazol-1-yl-2-methoxyaniline, affecting its action.
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 4-Imidazol-1-yl-2-methoxyaniline in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the oxidative condensation of ketones and amidines under basic conditions to produce tri-substituted imidazoles .
Industrial Production Methods: Industrial production of 4-(1h-Imidazol-1-yl)-2-methoxyaniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(1h-Imidazol-1-yl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
4-(1h-Imidazol-1-yl)-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
4-(2-Methylimidazol-1-yl)aniline: Similar structure but with a methyl group instead of a methoxy group.
4-(1H-Imidazol-1-yl)phenol: Contains a phenol group instead of a methoxyaniline group.
Uniqueness: 4-(1h-Imidazol-1-yl)-2-methoxyaniline is unique due to the presence of both the imidazole ring and the methoxyaniline moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-imidazol-1-yl-2-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-6-8(2-3-9(10)11)13-5-4-12-7-13/h2-7H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRYBXYOJFDWLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021426-47-0 |
Source
|
Record name | 4-(1H-imidazol-1-yl)-2-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.